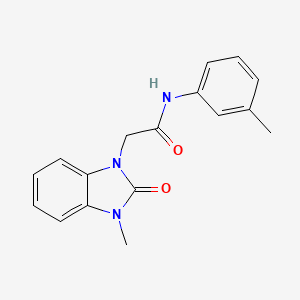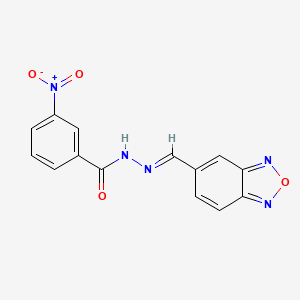
3-bromo-N'-(3-methoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N'-(3-methoxybenzylidene)benzohydrazide, also known as Br-MBB, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Br-MBB belongs to the class of hydrazones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide involves the inhibition of various enzymes and proteins that play a crucial role in cancer cell survival. 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been found to inhibit the activity of topoisomerase II, a crucial enzyme that is involved in DNA replication and cell division. It also inhibits the activity of certain proteins that are involved in the regulation of cell cycle progression, such as cyclin-dependent kinases (CDKs) and cyclins.
Biochemical and Physiological Effects:
3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been found to induce significant biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis by activating the caspase cascade, a series of enzymes that are involved in programmed cell death. It also induces cell cycle arrest by inhibiting the activity of CDKs and cyclins, leading to the accumulation of cells in the G2/M phase of the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide is its high selectivity towards cancer cells, with minimal toxicity towards normal cells. This makes it an ideal candidate for the development of anti-cancer drugs. However, one of the major limitations of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo. This can be overcome by developing suitable formulations or analogs that have better solubility and bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide. One of the major areas of research is the development of analogs that have improved solubility and bioavailability. Another area of research is the elucidation of the exact mechanism of action of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide, which can help in the development of more potent and selective anti-cancer agents. Additionally, the potential applications of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide in other fields, such as agriculture and environmental science, can also be explored.
Synthesemethoden
The synthesis of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide involves the reaction between 3-bromo-benzohydrazide and 3-methoxybenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. Its most promising application is in the field of medicinal chemistry, where it has shown significant potential as an anti-cancer agent. 3-bromo-N'-(3-methoxybenzylidene)benzohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and proteins that are essential for their survival.
Eigenschaften
IUPAC Name |
3-bromo-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-20-14-7-2-4-11(8-14)10-17-18-15(19)12-5-3-6-13(16)9-12/h2-10H,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNUQYCTIMLQFI-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)
![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)
![5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5818180.png)
![2-{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)


![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)

![N-(4-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5818226.png)
![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)


![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)
